molecular formula C12H18ClNO2 B595784 4-(4-Methoxyphenyl)-4-piperidinol CAS No. 143017-64-5

4-(4-Methoxyphenyl)-4-piperidinol

Cat. No. B595784
CAS RN: 143017-64-5
M. Wt: 243.731
InChI Key: FPTKDIBNZLSEFE-UHFFFAOYSA-N
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Description

“4-(4-Methoxyphenyl)-4-piperidinol” is an organic compound. It is a phenol with a methoxy group in the para position .


Synthesis Analysis

The synthesis of piperazine derivatives, which include “this compound”, has been discussed in various studies . The synthesis often involves the use of reducing agents like sodium borohydride (NaBH4) or lithium aluminium hydride (LiAlH4) .


Molecular Structure Analysis

The molecular structure of “this compound” has been analyzed using techniques like X-ray diffraction . The compound consists of asymmetric units of C16H20N2O and C14H15NO2 in orthorhombic and monoclinic crystal systems, respectively .


Chemical Reactions Analysis

The compound is used as a reagent for various chemical organic reactions such as in the synthesis of quinolines . It also participates in reactions with active metals to form gaseous hydrogen and a metal salt .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” have been analyzed using Density Functional Theory (DFT) and Time-Dependent DFT methods . The optimized geometrical parameters, energies for the highest occupied molecular orbital and the lowest unoccupied molecular orbitals, and chemical reactivity descriptors have been predicted .

Scientific Research Applications

  • Cytotoxicity against Cancer Cell Lines : Kucukoglu et al. (2015) synthesized derivatives of 4-piperidinol, including 4-(4-methoxyphenyl)-4-piperidinol, and evaluated their cytotoxicity against human hepatoma and breast cancer cell lines. They found that certain derivatives exhibited significant cytotoxic potency against the hepatoma cell line, suggesting potential applications in cancer therapy (Kucukoglu, Mete, Cetin-Atalay, & Gul, 2015).

  • Analgesic Effects : Ahmadi et al. (2009) synthesized and studied the analgesic effects of derivatives of 4-piperidinol, including this compound. Their findings in rat models suggested that these compounds can produce analgesic effects, indicating potential uses in pain management (Ahmadi, Khalili, Abbassi, Javadi, Mahmoudi, & Hajikhani, 2009).

  • Bacterial Persister Cells Targeting : Kim et al. (2011) identified a compound closely related to this compound that selectively kills bacterial persisters without affecting normal antibiotic-sensitive cells. This research demonstrates a potential application in targeting antibiotic-resistant bacteria (Kim, Heo, Yang, Lee, Cho, Kim, Suh, Lim, Shin, & Kim, 2011).

  • Antioxidant and Antimicrobial Potential : Harini et al. (2014) synthesized novel derivatives of this compound and assessed their antioxidant and antimicrobial activities. The study revealed that some derivatives exhibited significant antioxidant and antimicrobial effects, suggesting potential applications in these areas (Harini, Kumar, Peethambar, Rangaswamy, & Naik, 2014).

  • Conformational and Biological Investigation : Mohanraj and Ponnuswamy (2018) conducted a study on derivatives of this compound, investigating their conformational properties and biological activities, including antibacterial and antioxidant activities. This work provides insights into the versatile applications of these compounds in pharmacology (Mohanraj & Ponnuswamy, 2018).

Safety and Hazards

The safety data sheet for a similar compound, 4-Methoxybenzyl alcohol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It is recommended to avoid breathing dust, and to avoid getting the compound in eyes, on skin, or on clothing .

Future Directions

The synthesized compounds are important starting materials for the synthesis of many compounds such as azo dyes and dithiocarbamate . They could potentially be developed as neuroprotective and anti-neuroinflammatory agents .

properties

IUPAC Name

4-(4-methoxyphenyl)piperidin-4-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-15-11-4-2-10(3-5-11)12(14)6-8-13-9-7-12;/h2-5,13-14H,6-9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPTKDIBNZLSEFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2(CCNCC2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

143017-64-5
Record name 4-Piperidinol, 4-(4-methoxyphenyl)-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=143017-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

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